BenchChemオンラインストアへようこそ!

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (C₁₆H₂₀FNO₄, MW 309.33 g/mol) is a fluorinated piperidine-1,3-dicarboxylate building block characterized by an N-benzyloxycarbonyl (Cbz) protecting group, an ethyl ester at the 3-position, and a single fluorine substituent at the 5-position of the piperidine ring. The compound's exact mass is 309.1376 Da, with 5 hydrogen-bond acceptor sites, 0 hydrogen-bond donors, and 6 rotatable bonds, as computed from its molecular structure.

Molecular Formula C16H20FNO4
Molecular Weight 309.337
CAS No. 1823995-53-4
Cat. No. B2731250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate
CAS1823995-53-4
Molecular FormulaC16H20FNO4
Molecular Weight309.337
Structural Identifiers
SMILESCCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F
InChIInChI=1S/C16H20FNO4/c1-2-21-15(19)13-8-14(17)10-18(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
InChIKeyCOSJPXSPSMFHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (CAS 1823995-53-4): Core Physicochemical and Structural Profile


1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (C₁₆H₂₀FNO₄, MW 309.33 g/mol) is a fluorinated piperidine-1,3-dicarboxylate building block characterized by an N-benzyloxycarbonyl (Cbz) protecting group, an ethyl ester at the 3-position, and a single fluorine substituent at the 5-position of the piperidine ring . The compound's exact mass is 309.1376 Da, with 5 hydrogen-bond acceptor sites, 0 hydrogen-bond donors, and 6 rotatable bonds, as computed from its molecular structure . It is commercially available at ≥95% purity, with analytical documentation including NMR, HPLC, and LC-MS . The presence of the Cbz group enables orthogonal deprotection strategies, while the 5-fluoro substitution introduces stereoelectronic effects distinct from non-fluorinated and regioisomeric fluorinated analogs.

Why Non-Fluorinated and Regioisomeric Piperidine-1,3-dicarboxylates Cannot Substitute for 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate


The 5-fluoropiperidine scaffold is not interchangeable with its non-fluorinated or differently fluorinated analogs. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that fluorine substitution significantly reduces pKa, modulates lipophilicity, and alters conformational equilibria compared to the parent piperidine [1]. Intrinsic microsomal clearance measurements for mono- and difluorinated piperidines show high metabolic stability for the class, with the exception of certain difluoroazetidine derivatives [1]. The position of fluorine (3- vs. 4- vs. 5-) critically determines the axial/equatorial conformational preference, which in turn affects molecular recognition by biological targets [2]. A recent Pfizer-led study demonstrated that N-Cbz-5-fluoropiperidine-3-carboxylic acid derivatives can be produced with >98% diastereomeric excess and >96% enantiomeric excess at multihundred-gram scale, establishing stereochemically defined 5-fluoropiperidine building blocks as viable for industrial drug discovery programs [3]. These position- and stereochemistry-dependent properties mean that substituting a 5-fluoropiperidine-1,3-dicarboxylate with its 3-fluoro, 4-fluoro, or non-fluorinated counterpart will alter physicochemical, pharmacokinetic, and target engagement profiles in downstream applications.

Quantitative Differentiation Evidence: 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate vs. Key Comparators


Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate the 5-Fluoro Analog from the Non-Fluorinated Parent

The incorporation of a single fluorine atom at the 5-position increases the molecular weight by 18 g/mol (from 291.34 to 309.33 g/mol) and adds one hydrogen-bond acceptor site (from 4 to 5) compared to the non-fluorinated analog 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate [1]. This fluorine-induced increase in heavy atom count (from 20 to 22) and the presence of the electronegative fluorine atom are known to influence lipophilicity, membrane permeability, and metabolic soft-spot protection [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

pKa Modulation by 5-Fluoro Substitution Relative to Non-Fluorinated Piperidine Analogs

Fluorination of piperidine derivatives significantly reduces pKa, enhancing oral absorption potential. The incorporation of fluorine into piperidine-containing 5-HT₁D receptor ligands was shown to markedly decrease pKa values, with a beneficial impact on oral absorption [1]. For 3-amino-5-fluoropiperidine derivatives, the predicted pKa is 9.62 ± 0.40, compared to ~10.6 for unsubstituted piperidine . Systematic studies confirm that monofluorination consistently lowers the pKa of saturated heterocyclic amines relative to their non-fluorinated parent compounds [2].

Basicity Modulation Oral Absorption Drug Design

Conformational Control: 5-Fluoro Substitution Enforces Axial Fluorine Preference Distinct from 3-Fluoro Regioisomers

A systematic NMR and computational study of fluorinated piperidine conformers demonstrated that 3-fluoropiperidine exhibits a strong axial fluorine preference (96–100:1 axial:equatorial ratio in aqueous solution) [1]. In contrast, 5-fluoropiperidine derivatives bearing a substituent at the 3-position adopt conformations where the fluorine orientation is influenced by the C3 substituent stereochemistry [1][2]. The cis-3,5-disubstituted pattern adopts a diaxial conformation with uniquely high hydrophilicity, while the trans-isomer prefers a diequatorial arrangement [3].

Conformational Analysis Fluorine Chemistry Molecular Recognition

Metabolic Stability of 5-Fluoropiperidine Scaffolds: Class-Level Microsomal Clearance Evidence

Intrinsic microsomal clearance measurements on a panel of mono- and difluorinated saturated heterocyclic amines, including fluorinated piperidines, demonstrated high metabolic stability across the compound class, with the single exception of 3,3-difluoroazetidine derivatives [1]. This class-level finding indicates that 5-fluoropiperidine-containing compounds, including 1-benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate, are expected to exhibit reduced susceptibility to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated piperidine analogs [1][2].

Metabolic Stability Microsomal Clearance ADME Optimization

Industrial Scalability of N-Cbz 5-Fluoropiperidine Building Blocks: >400 g Campaign with >98% de and >96% ee

A 2024 Pfizer-led publication demonstrated the multi-hundred-gram synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid with >98% diastereomeric excess and >96% enantiomeric excess, achieved through a combination of 450 g-scale biocatalytic desymmetrization and 335 g-scale flow photochemical decarboxylative fluorination [1]. This directly validates the industrial accessibility of the N-Cbz-5-fluoropiperidine-3-carboxylate scaffold, which is the deprotected carboxylic acid derivative of 1-benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate.

Process Chemistry Chiral Building Blocks Industrial Scale-Up

Optimal Application Scenarios for 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate in Drug Discovery and Chemical Development


Fluorine Scanning in Central Nervous System (CNS) Drug Discovery Programs

The reduced pKa conferred by 5-fluoro substitution [1] enhances the likelihood of CNS penetration by lowering the fraction of positively charged species at physiological pH. Researchers engaged in lead optimization of CNS-penetrant piperidine-based candidates should prioritize the 5-fluoro analog over its non-fluorinated counterpart to achieve favorable brain-to-plasma ratios [1][2].

Stereochemically Defined Chiral Building Block for Structure-Based Drug Design

The industrial precedent for producing N-Cbz-5-fluoropiperidine-3-carboxylic acid with >98% de and >96% ee at >400 g scale [3] makes 1-benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate a strategic choice for programs requiring enantiopure 5-fluoropiperidine scaffolds. The orthogonal Cbz/ethyl ester protection enables sequential functionalization at the N-terminus and C3 carboxylate for rapid SAR exploration.

Metabolic Stability Optimization in Oral Drug Candidate Series

The class-level high metabolic stability of monofluorinated piperidines [4] supports selecting 1-benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate as a building block for oral drug candidates where reducing first-pass hepatic clearance is a primary optimization objective. The 5-fluoro group provides metabolic shielding at the piperidine ring without the excessive lipophilicity increase associated with difluorination.

Conformational Restriction for Target Selectivity Engineering

The distinct conformational landscape of 5-fluoropiperidine derivatives, wherein fluorine orientation is coupled to C3 stereochemistry [5], enables the rational design of conformationally biased ligands. This property is particularly valuable for targets where the spatial presentation of the piperidine ring dictates subtype selectivity, such as aminergic GPCRs and ion channels.

Quote Request

Request a Quote for 1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.